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Abstract

The field of gene therapy is rapidly advancing, with lipid nanoparticles (LNPs) emerging as a
leading platform for the delivery of nucleic acid-based therapeutics. Central to the success of
these LNPs are ionizable lipids, which play a pivotal role in cargo encapsulation, stability, and
endosomal escape. This whitepaper provides a comprehensive technical overview of 4A3-SC7,
a proprietary, branched-tail ionizable lipid that is a critical component of the innovative Selective
Organ Targeting (SORT) LNP platform. We will delve into the structure and function of 4A3-
SC7, its role in facilitating high-efficiency in vivo gene editing, and the experimental
methodologies underpinning its development and application. This guide is intended to be a
valuable resource for researchers and professionals in the field of drug development, offering
detailed insights into a key enabling technology for the next generation of genetic medicines.

Structure of 4A3-SC7

4A3-SC7 is a synthetic, ionizable cationic lipid specifically engineered for the formulation of
lipid nanoparticles for nucleic acid delivery. Its structure is characterized by a unique branched-
tail architecture designed to enhance the encapsulation of large mMRNA molecules and facilitate
their escape from endosomes.

Chemical Properties:
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Property Value

CAS Number 1857340-77-2

Molecular Formula C71H131N30165S4

Molecular Weight 1411.07 g/mol

Purity >95%

Solubility Soluble in methyl acetate (=10 mg/ml)

The core of 4A3-SC7 is a polymer of 4A3 amine, which provides the ionizable headgroup. This
headgroup is crucial for its pH-sensitive charge, remaining largely neutral at physiological pH
and becoming protonated in the acidic environment of the endosome. This property is
fundamental to its function in mMRNA delivery.

Function and Mechanism of Action

The primary function of 4A3-SC7 is to serve as the core ionizable lipid in LNP formulations,
enabling the efficient in vivo delivery of mMRNA, particularly for gene editing applications. Its
unique branched-tail structure is critical for stabilizing LNPs that encapsulate large RNA
payloads, such as those required for base editors.[1][2]

The mechanism of action for 4A3-SC7-containing LNPs in delivering their mRNA cargo to the
cytoplasm of target cells can be described as a multi-step process:

e Encapsulation: During LNP formulation at a low pH, the amine headgroup of 4A3-SC7 is
positively charged, facilitating the encapsulation of the negatively charged mRNA cargo.

o Systemic Circulation: Once administered, the LNPs circulate in the bloodstream. At
physiological pH, the surface charge of the LNPs is near-neutral, which helps to reduce
clearance by the immune system and prolong circulation time.

o Cellular Uptake: LNPs are taken up by target cells, primarily through endocytosis.

o Endosomal Escape: As the endosome matures, its internal pH drops. This acidic
environment protonates the 4A3-SC7 headgroup, leading to a net positive charge on the
lipid. This positive charge facilitates electrostatic interactions with the negatively charged
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lipids of the endosomal membrane. This interaction is believed to induce a transition from a
bilayer to a hexagonal (HIl) phase, disrupting the endosomal membrane and allowing the
MRNA cargo to be released into the cytoplasm.

Target Cell

Systemic Circulation (pH ~7.4)

Endosome (pH drops to 5.0-6.5)
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Figure 1: Signaling pathway of 4A3-SC7 mediated endosomal escape.

Application in Dual SORT LNPs for Multi-Organ
Base Editing

A significant application of 4A3-SC7 is in the "Dual SORT LNP" platform, a novel delivery
system designed for simultaneous and precise base editing in both the liver and the lungs. This
technology holds promise for treating genetic diseases that affect multiple organs, such as
Alpha-1 antitrypsin deficiency (AATD).

In this system, 4A3-SC7 is a key component of the liver-targeting SORT LNPs. These LNPs
have demonstrated remarkable efficacy in a mouse model of AATD (PiZ mice), achieving
durable correction of the disease-causing SERPINA1 mutation.

Quantitative In Vivo Efficacy Data

The following table summarizes the key quantitative outcomes from the in vivo application of
4A3-SC7-containing Liver SORT LNPs in the PiZ mouse model of AATD.
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Parameter Result OrganiCell Type
Base Correction Efficiency 40% Liver Cells
Duration of Stable Editing 32 weeks Liver

Reduction in Z-A1AT Levels >80% Liver

Neutrophil Elastase Inhibition 89%

Lung Bronchoalveolar Lavage
Fluid

These results highlight the high efficiency and long-lasting effects of gene editing enabled by

the 4A3-SC7-based delivery system.

LNP Formulation and Characterization

The Liver SORT LNPs are formulated with a specific molar ratio of lipids to achieve their

targeting and functional properties.

Component Molar Percentage (%)
4A3-SC7 (lonizable Lipid) 15.04

DOPE (Helper Lipid) 23.04

Cholesterol 38.72

DMG-PEG2000 (PEG-Lipid) 3.2

4A3-Cit (Liver-Targeting Lipid) 20

The resulting LNPs exhibit physicochemical properties suitable for in vivo applications.

Property Value

Size (Diameter) ~74 nm

Polydispersity Index (PDI) 0.17

Encapsulation Efficiency 87%
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Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of a
closely related ionizable lipid, 4A3-SC8, the formulation of SORT LNPs, and the in vivo
evaluation of gene editing efficacy. Due to the proprietary nature of 4A3-SC7, a specific
synthesis protocol is not publicly available. However, the protocol for 4A3-SC8, which shares
the same 4A3 amine core, provides a representative example of the synthesis process.

Synthesis of 4A3-SC8 lonizable Lipid (Representative
Protocol)

The synthesis of 4A3-SC8 involves a sequential aza- and sulfa-Michael addition of the 4A3
amino core with SC8 alkyl branches via an asymmetric and degradable monomer.

Materials:

4A3 amine core

o 2-(acryloyloxy)ethyl methacrylate (AEMA)
o SC8 alkyl thiol
o Triethylamine (TEA)
e Chloroform (CHCI3)
o Butylated hydroxytoluene (BHT)
o Dimethylphenylphosphine (DMPP)
Procedure:
» Aza-Michael Addition:
o Dissolve the 4A3 amine core in chloroform.

o Add AEMA and a catalytic amount of DMPP.
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o Stir the reaction at room temperature until completion, monitoring by TLC.

o Purify the intermediate product by column chromatography.

o Sulfa-Michael Addition:

o

Dissolve the purified intermediate in chloroform.

[¢]

Add the SC8 alkyl thiol and triethylamine.

[¢]

Stir the reaction at room temperature until completion.

[e]

Purify the final 4A3-SC8 product by column chromatography.
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Step 1: Aza-Michael Addition
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Step 2: Sulfavichael Addition
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Final 4A3-SC8 Product
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Figure 2: Representative synthesis workflow for a 4A3-series ionizable lipid.
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Formulation of SORT LNPs (Microfluidic Mixing Method)

Materials:

e 4A3-SC7, DOPE, Cholesterol, DMG-PEG2000, and 4A3-Cit dissolved in ethanol at
appropriate concentrations.

« mRNA dissolved in a low pH buffer (e.g., citrate buffer, pH 3.0).

¢ Microfluidic mixing device.

Procedure:

o Prepare the lipid mixture in ethanol according to the molar ratios specified in Table 3.
e Prepare the mRNA solution in the aqueous buffer.

e Set up the microfluidic mixing device with appropriate flow rates for the lipid and mRNA
solutions.

« Initiate the mixing process, allowing for the rapid and controlled formation of LNPs.
o Collect the resulting LNP solution.

o Dialyze the LNP solution against a physiological buffer (e.g., PBS) to remove ethanol and
raise the pH.

o Sterile-filter the final LNP formulation.

In Vivo Base Editing in PiZ Mice

Animals:
e PiZ transgenic mouse model of Alpha-1 antitrypsin deficiency.
Procedure:

o Administer the 4A3-SC7 Liver SORT LNPs encapsulating the base editor mRNA to the PiZ
mice via intravenous (IV) injection.
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Monitor the animals for the duration of the study (e.g., 32 weeks).

At specified time points, collect blood samples for analysis of Z-A1AT levels.

At the end of the study, euthanize the animals and harvest tissues (liver and lungs).
Analyze liver tissue for base editing efficiency using genomic DNA sequencing.

Perform Periodic Acid-Schiff with diastase (PAS-D) staining on liver sections to assess the
reduction of pathological protein aggregates.

Collect bronchoalveolar lavage fluid (BALF) from the lungs and measure neutrophil elastase
inhibition activity and quantify functional human A1AT by mass spectrometry.

PiZ Mouse Model

IV Injection of
4A3-SC7 SORT LNPs

Long-term Monitoring
(up to 32 weeks)
4 \

’/ \ Analysis
Blood Sampling: Tissue Harvest:
Z-A1AT Levels Liver & Lungs

Genomic DNA Sequencing: PAS-D Staining: BALF Analysis:
Base Editing Efficiency Protein Aggregates Elastase Inhibition & A1AT Quantification

Click to download full resolution via product page

Figure 3: Experimental workflow for in vivo base editing in PiZ mice.
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Conclusion

4A3-SC7 represents a significant advancement in the field of ionizable lipids for nucleic acid
delivery. Its unique branched-tail structure and its successful integration into the SORT LNP
platform have enabled unprecedented levels of in vivo gene editing efficiency and durability in a
preclinical model of a multi-organ genetic disease. The data presented in this whitepaper
underscore the potential of 4A3-SC7 as a key component in the development of novel gene
therapies. As research in this area continues, it is anticipated that 4A3-SC7 and similar
rationally designed ionizable lipids will play an increasingly important role in translating the
promise of genomic medicine into clinical reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b15573853?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

